2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to an acetamide moiety, with a thiophene ring substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate reagents to introduce the chloro and acetamide functionalities. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine to form the acetamide. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetamide moiety can be reduced to the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[1-(5-chlorothiophen-2-yl)methyl]acetamide
- 2-Chloro-N-[1-(5-chlorothiophen-2-yl)ethyl]acetamide
Uniqueness
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and acetamide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NOS/c1-6(12-9(13)5-10)4-7-2-3-8(11)14-7/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHQZUEJBTBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.